3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine
Description
This compound features:
- A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms).
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent linked via a methyl group to a phenoxy moiety.
- Chlorine and trifluoromethyl groups, which enhance electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O/c18-13-8-11(17(20,21)22)9-23-14(13)7-10-1-3-12(4-2-10)26-16-6-5-15(19)24-25-16/h1-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJERFNOHZPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes the use of nonchlorinated organic solvents and controlled reaction temperatures to ensure the stability of the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Halogen substitutions can occur under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazines .
Scientific Research Applications
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For instance, it may act on opioid receptors at the spinal or supraspinal level, contributing to its analgesic effects .
Comparison with Similar Compounds
Haloxyfop Esters (Herbicides)
Examples :
- Haloxyfop ethoxyethyl ester (CAS 87237-48-7): Molecular formula C19H19ClF3NO5, used as a herbicide .
- Haloxyfop methyl ester (CAS 69806-40-2): Molecular formula C16H13ClF3NO4, also a herbicide .
| Parameter | Target Compound (Inferred) | Haloxyfop Ethoxyethyl Ester | Haloxyfop Methyl Ester |
|---|---|---|---|
| Core Structure | Pyridazine | Phenoxy propanoate ester | Phenoxy propanoate ester |
| Key Substituents | Chloro, trifluoromethyl | Chloro, trifluoromethyl | Chloro, trifluoromethyl |
| Molecular Weight | ~420–450 (estimated) | 433.81 | 363.73 |
| Application | Potential herbicide | Herbicide | Herbicide |
Key Differences :
- The target compound’s pyridazine core contrasts with the phenoxy propanoate ester backbone of haloxyfop derivatives, likely altering binding affinity to acetyl-CoA carboxylase (a common herbicide target) .
Pyridazine Derivatives with Trifluoromethyl Groups
Examples :
Key Differences :
Benzene-Based Analogs
Example :
- 2-Chloro-6-(4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)phenoxy)benzenecarbonitrile (CAS 339020-11-0): Molecular formula C20H11Cl2F3N2O, molecular weight 423.22, used in undisclosed applications .
| Parameter | Target Compound (Inferred) | Benzenecarbonitrile Analog |
|---|---|---|
| Core Structure | Pyridazine | Benzene ring |
| Key Substituents | Chloro, trifluoromethyl | Chloro, trifluoromethyl |
| Molecular Weight | ~420–450 (estimated) | 423.22 |
| Electronic Effects | Higher electronegativity | Moderate electronegativity |
Key Differences :
Hydrazone Derivatives
Example :
- 3-Chloro-6-[(E)-2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazin-1-yl]pyridazine (CAS 321432-44-4): Molecular formula C17H9Cl3F3N5 , molecular weight 446.64 .
| Parameter | Target Compound (Inferred) | Hydrazone Derivative |
|---|---|---|
| Core Structure | Pyridazine | Pyridazine |
| Key Substituents | Chloro, trifluoromethyl | Chloro, hydrazone |
| Molecular Weight | ~420–450 (estimated) | 446.64 |
| Potential Use | Herbicide/Acaricide | Unreported |
Key Differences :
Research Findings and Implications
- Structural Flexibility: The target compound’s phenoxy linkage allows for greater rotational freedom compared to rigid hydrazone or ester-based analogs, which may improve bioavailability in plants .
- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents enhance resistance to oxidative degradation, a critical feature for long-lasting herbicides .
- Unresolved Data Gaps : Exact bioactivity data (e.g., IC50 values, field efficacy) for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine, a complex organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyridazine core with various substituents that enhance its biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it significantly influences the pharmacological characteristics of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl2F3N2O |
| Molecular Weight | 399.19 g/mol |
| CAS Number | 646456-06-6 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as acyl carrier protein synthase (ACP) and phosphopantetheine transferase (PPTase) .
- Disruption of Biofilm Formation : The compound may interfere with biofilm formation in pathogenic bacteria, which is crucial for their virulence .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 31.25 | Bactericidal |
| Pseudomonas aeruginosa | 62.5 | Moderate Activity |
The compound exhibited bactericidal effects against Gram-positive bacteria, with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Study on Biofilm Inhibition : A study conducted on the effect of this compound on MRSA biofilms showed a reduction in biofilm biomass by over 50% at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Comparative Efficacy : In comparative studies with standard antibiotics like ciprofloxacin, this compound demonstrated superior efficacy in inhibiting biofilm formation and dispersal in clinical isolates of Staphylococcus epidermidis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
